6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)-

Description

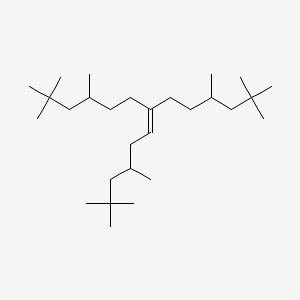

This branched alkene, with the molecular formula C₂₈H₅₆ and CAS number 55255-73-7, is a highly substituted unsaturated hydrocarbon characterized by six methyl groups and a 3,5,5-trimethylhexyl substituent at the 7-position of a tridecene backbone . It has been identified in methanolic extracts of Areca catechu Linn nuts, where it exhibits insecticidal properties, though its specific bioactivity mechanisms remain understudied . The compound’s structural complexity and high molecular weight (392 g/mol) distinguish it from simpler alkenes, suggesting unique physicochemical and functional characteristics .

Properties

CAS No. |

55255-73-7 |

|---|---|

Molecular Formula |

C28H56 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)tridec-6-ene |

InChI |

InChI=1S/C28H56/c1-22(19-26(4,5)6)13-16-25(17-14-23(2)20-27(7,8)9)18-15-24(3)21-28(10,11)12/h16,22-24H,13-15,17-21H2,1-12H3 |

InChI Key |

NWNPVUYOZGIYLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- involves several steps. One common method includes the alkylation of tridecene with various methylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- undergoes various chemical reactions, including:

Scientific Research Applications

6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- exerts its effects involves its interaction with hydrophobic environments . Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This property is particularly useful in the development of drug delivery systems where controlled release is essential .

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s branched architecture contrasts sharply with linear or less substituted alkenes. Key comparisons include:

Key Observations :

- The target compound’s extensive branching and methyl groups increase steric hindrance and hydrophobicity compared to linear 6-tridecene, reducing water solubility and elevating logP .

- Its molecular weight aligns with sulfurous acid esters (e.g., cyclohexylmethyl pentadecyl ester), but functional group differences (alkene vs. ester) dictate divergent reactivity and bioactivity .

Chromatographic Behavior

Gas chromatography (GC) retention indices (RI) for linear alkenes and isomers are well-documented, but highly branched analogues like the target compound require specialized methods:

Analysis :

- Linear alkenes exhibit predictable RI values on non-polar columns (e.g., polydimethyl siloxane) . The target compound’s branching and mass likely increase retention times, necessitating optimized temperature programs or columns (e.g., polyphenyl ether) .

Insights :

- Methyl branching may enhance lipid membrane disruption in insects, analogous to limonene . However, the target compound’s size could limit bioavailability compared to smaller terpenes.

- Further studies are needed to isolate the compound and quantify its efficacy against mosquito larvae or adult insects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.